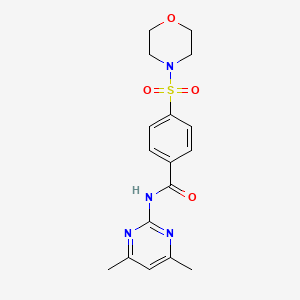![molecular formula C23H23N5O2S B2578992 N1-(4-乙基苯基)-N2-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺 CAS No. 894031-24-4](/img/structure/B2578992.png)
N1-(4-乙基苯基)-N2-(2-(2-(对甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
该化合物的结构类似于一系列新型噻唑并-[3,2-b][1,2,4]三唑-6-酮,这些化合物已被合成并研究了其抗肿瘤活性 . 该系列中的一些化合物显示出优异的抗癌性能 .
止痛活性
噻唑并[3,2-b][1,2,4]三唑-6-酮与该化合物结构类似,已被合成并评估了其镇痛活性 . 该系列中最好的化合物被发现比常见的止痛药甲芬那酸强2.4倍 .
抗炎应用
同一系列噻唑并[3,2-b][1,2,4]三唑-6-酮也已被评估了其抗炎活性 . 大多数化合物与甲芬那酸和吲哚美辛相比,显示出相当或更好的抗炎活性 .
抗菌应用
与该化合物结构类似的化合物对测试微生物显示出良好的抗菌活性 . 这表明该化合物可能用于开发新的抗菌剂。
酶抑制剂
三唑噻二嗪是由两个具有药理活性的部分,三唑和噻二嗪,融合而成的杂环体系,据报道具有酶抑制活性 . 鉴于结构相似性,该化合物可能作为酶抑制剂。
抗氧化应用
三唑噻二嗪衍生物据报道具有抗氧化活性 . 该化合物由于其结构相似性,可能用于开发新的抗氧化剂。
作用机制
Target of action
Compounds containing 1,2,4-triazole and thiazole moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds often involves interactions with their targets through hydrogen bonding and dipole interactions . The presence of nitrogen and sulfur atoms in the triazole and thiazole rings, respectively, can contribute to these interactions .
Biochemical pathways
These compounds can affect various biochemical pathways, depending on their specific targets. For example, some 1,2,4-triazole and thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities, suggesting that they can interfere with the biochemical pathways related to these processes .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structures. The presence of heterocyclic rings like triazole and thiazole can enhance their bioavailability .
Result of action
The result of the action of these compounds can include the inhibition of the growth of microbes or cancer cells, reduction of inflammation, neutralization of free radicals, and relief of pain, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the acidity or alkalinity of the environment can affect the protonation state of the nitrogen atoms in the triazole and thiazole rings, which can in turn influence their interactions with their targets .
生化分析
Biochemical Properties
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells by neutralizing reactive oxygen species. Additionally, the compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .
Cellular Effects
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by increasing the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress. It also acts as an inhibitor of protein kinase C, preventing the phosphorylation of target proteins and modulating cell signaling pathways. Furthermore, the compound influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in reducing oxidative stress and inducing apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive responses in cells, resulting in reduced sensitivity to its effects .
Dosage Effects in Animal Models
The effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and enhancing cellular metabolism. At higher doses, the compound may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a specific dosage range providing optimal therapeutic benefits without significant adverse effects .
Metabolic Pathways
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine. It also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and the levels of metabolites involved in energy production. The compound’s effects on metabolic pathways contribute to its overall biochemical activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within cells influences its activity and function, with higher concentrations observed in regions with increased metabolic activity .
Subcellular Localization
The subcellular localization of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy production. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCEJQDEKIJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

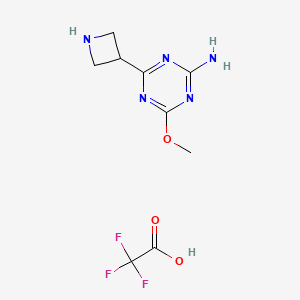
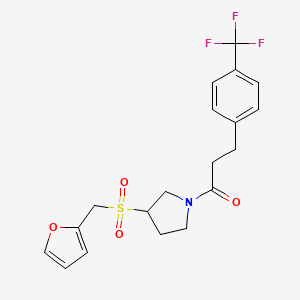
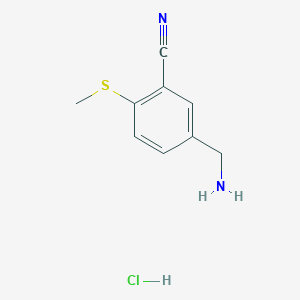
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)
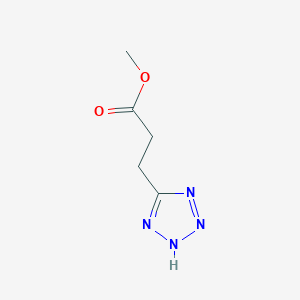

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)
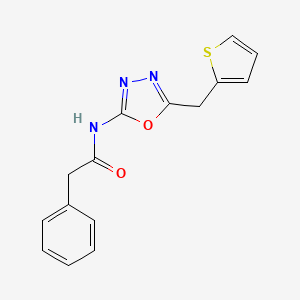
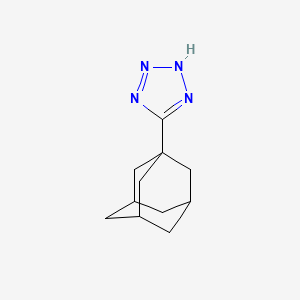
![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2578928.png)
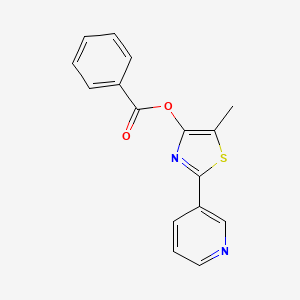
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
